molecular formula C16H20N4O B6445104 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine CAS No. 1865272-46-3

2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine

Cat. No.: B6445104
CAS No.: 1865272-46-3
M. Wt: 284.36 g/mol
InChI Key: GNVBLFNMKABPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzylpiperazin-1-yl)-5-methoxypyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile building block for the development of novel therapeutic agents. Its structure incorporates a benzylpiperazine group, a privileged scaffold frequently found in compounds with diverse biological activities. Piperazine derivatives are extensively investigated for their interactions with the central nervous system. For instance, compounds featuring benzylpiperazine and pyrimidine groups have been explored as modulators of neurological targets, such as the GPR6 receptor, for potential application in treating Parkinson's disease, Huntington's disease, and dyskinesias . Furthermore, structurally related molecules containing the benzylpiperazine motif are the subject of active research for their potential as antagonists for other neurological targets, including the muscarinic M4 receptor . Beyond neurological applications, the piperazine-pyrimidine core is a key structural element in molecules studied for oncology research. Pyrimidine derivatives have been developed and evaluated as inhibitors of key enzymes like PARP1, which play a crucial role in DNA repair and are promising targets in cancer therapy, particularly for breast cancer . The specific substitution pattern on the pyrimidine ring, such as the 5-methoxy group in this compound, can be critical for modulating the molecule's electronic properties, binding affinity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a precursor to develop new chemical entities for high-throughput screening and lead optimization campaigns across various disease areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-21-15-11-17-16(18-12-15)20-9-7-19(8-10-20)13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVBLFNMKABPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Ligand Design Studies for 2 4 Benzylpiperazin 1 Yl 5 Methoxypyrimidine Analogues

Elucidation of Structural Determinants for Biological Activity within the 2-(4-Benzylpiperazin-1-yl)-5-methoxypyrimidine Class

The biological activity of the this compound class is intricately linked to the specific structural features of its core components: the pyrimidine (B1678525) ring, the piperazine (B1678402) linker, and the benzyl (B1604629) group. Modifications to any of these three regions can significantly impact the compound's interaction with biological targets.

The pyrimidine ring serves as a crucial scaffold, and its substitution pattern is a key determinant of activity. The 5-methoxy group on the pyrimidine ring is of particular importance. The electron-donating nature of the methoxy (B1213986) group can influence the electronic distribution of the pyrimidine ring, potentially affecting its ability to form hydrogen bonds and other interactions with target proteins. The nitrogen atoms within the pyrimidine ring are also critical, acting as hydrogen bond acceptors, which is a common feature in the binding of ligands to biological macromolecules.

The piperazine ring acts as a linker between the pyrimidine scaffold and the benzyl moiety. Its conformational flexibility allows the benzyl group to adopt various spatial orientations, which can be crucial for optimal binding to a target. The basic nitrogen atom of the piperazine ring can also participate in ionic interactions or hydrogen bonding, further anchoring the ligand in the binding pocket.

The benzyl group at the N4 position of the piperazine ring is another critical component. The aromatic nature of the benzyl group allows for π-π stacking interactions with aromatic residues in the binding site of a target protein. Substitutions on the benzyl ring can modulate the compound's lipophilicity and electronic properties, thereby influencing its potency and selectivity.

Correlative Analysis between Molecular Architecture and Target Engagement in Pyrimidine-Piperazine Scaffolds

In many instances, the pyrimidine-piperazine core acts as a bioisostere for the purine (B94841) ring of ATP, enabling these compounds to function as inhibitors of ATP-dependent enzymes, such as kinases. frontiersin.orgnih.gov The pyrimidine ring can mimic the adenine (B156593) portion of ATP, while the piperazine and benzyl groups can occupy adjacent hydrophobic pockets in the ATP-binding site.

Molecular docking studies on related pyrimidine-piperazine derivatives have provided insights into their binding modes. researchgate.netnih.gov For instance, in the context of acetylcholinesterase (AChE) inhibition, the phenyl ring of a 2-(4-phenylpiperazin-1-yl)pyrimidine (B2414849) derivative was shown to interact with specific amino acid residues in the enzyme's active site through π-π stacking and hydrogen bonding. researchgate.net This suggests that the benzyl group of this compound likely plays a similar role in target engagement.

The following table presents data on the AChE inhibitory activity of a closely related analogue, N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine, which underscores the importance of the benzylpiperazine moiety for biological activity.

CompoundTargetIC50 (µM)
N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-aminehAChE5.5

Conformational Preferences and Pharmacophoric Features of Related Compounds

The three-dimensional arrangement of a molecule, or its conformation, is critical for its biological activity. For the this compound class, the flexibility of the piperazine ring and the rotational freedom of the benzyl group allow the molecule to adopt multiple conformations. The biologically active conformation is the one that best fits the binding site of the target protein.

Pharmacophore modeling is a computational technique used to identify the essential structural features required for a molecule to bind to a specific target. For pyrimidine-piperazine derivatives, a typical pharmacophore model would include:

A heterocyclic aromatic ring (the pyrimidine).

One or more hydrogen bond acceptors (the nitrogen atoms of the pyrimidine and piperazine rings).

A hydrophobic aromatic feature (the benzyl group).

A positively ionizable feature (the basic nitrogen of the piperazine ring).

Design Principles for Enhancing Potency and Selectivity of Novel Derivatives

The design of novel derivatives of this compound with enhanced potency and selectivity can be guided by several key principles derived from SAR studies of related compounds.

Modification of the Pyrimidine Ring: Altering the substituents on the pyrimidine ring can have a significant impact on activity. For example, replacing the 5-methoxy group with other electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the ring and its interactions with the target.

Substitution on the Benzyl Group: Introducing substituents on the benzyl ring is a common strategy to improve potency and selectivity. Electron-withdrawing groups, such as halogens, or electron-donating groups, such as methoxy, can alter the electronic nature of the aromatic ring and its ability to engage in π-π stacking. The position of the substituent on the ring is also crucial.

Constraining Conformational Flexibility: While some flexibility is necessary for binding, excessive conformational freedom can be detrimental. Introducing rigid linkers or cyclic structures to constrain the orientation of the benzyl group relative to the pyrimidine core can lead to more potent and selective compounds by reducing the entropic penalty of binding.

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—can lead to improved pharmacokinetic or pharmacodynamic properties. For example, the pyrimidine ring itself can be considered a bioisostere of a purine ring.

Comparative SAR with Related Pyrimidine and Piperazine Hybrid Scaffolds

The pyrimidine-piperazine scaffold is a common feature in a number of clinically used drugs and investigational compounds. A comparative analysis of the SAR of these compounds can provide valuable insights into the design of novel this compound derivatives.

For instance, in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, the presence of a piperazine linker was found to be preferable to a piperidine (B6355638) linker for binding to the human A2A adenosine (B11128) receptor. nih.gov Furthermore, the nature of the substituent on the piperazine ring significantly influenced binding affinity, with a benzyl group being well-tolerated. nih.gov

In another study on 2,4-disubstituted pyrimidines as cholinesterase inhibitors, the nature of the substituent at the 2-position of the pyrimidine ring (occupied by the benzylpiperazine in the subject compound) was found to be critical for activity. nih.gov The study revealed that both steric and electronic properties of the substituents at the C-2 and C-4 positions of the pyrimidine ring influenced cholinesterase inhibition and selectivity. nih.gov

The following table provides a comparative overview of the biological activities of different pyrimidine-piperazine and related hybrid scaffolds, illustrating the impact of structural modifications on their therapeutic targets.

Compound ClassKey Structural FeaturesPrimary Biological Target(s)
1-(2-Pyrimidinyl)piperazinesAcyl groups on piperazineSedative-hypnotic activity
Thiazolo[5,4-d]pyrimidine-piperazinesBenzyl or phenyl on piperazineAdenosine A2A receptor
2,4-Disubstituted PyrimidinesVaried substituents at C2 and C4Cholinesterases

Mechanistic and Pharmacological Investigations of 2 4 Benzylpiperazin 1 Yl 5 Methoxypyrimidine and Its Derivatives

Identification and Characterization of Molecular Targets

The therapeutic potential of a chemical entity is defined by its interaction with specific biological molecules. For 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine and its analogs, research has focused on identifying and characterizing their molecular targets, which primarily include G protein-coupled receptors (GPCRs) and key enzyme families. These interactions are fundamental to understanding the compound's pharmacological profile.

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. The benzylpiperazine and pyrimidine (B1678525) moieties are common scaffolds in compounds designed to interact with various GPCRs, exhibiting both agonistic and antagonistic activities.

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity due to its role in promoting insulin secretion. Research into fused-pyrimidine derivatives has highlighted their potential as GPR119 agonists. nih.gov A series of these derivatives were synthesized and evaluated for their agonistic effects on human GPR119. One notable compound from this series demonstrated potent agonistic activity in HEK293T cells that overexpressed human GPR119, leading to improved glucose tolerance and enhanced insulin secretion. nih.gov This suggests that the pyrimidine core, a key feature of this compound, is a viable scaffold for developing GPR119 agonists.

Muscarinic Receptors: Muscarinic receptors are acetylcholine receptors involved in the parasympathetic nervous system, regulating functions like heart rate, glandular secretions, and smooth muscle contraction. nih.govnih.gov Muscarinic antagonists block these effects and are used in various therapeutic contexts. nih.govdrugbank.com While the pyrimidine nucleus is found in a wide array of biologically active compounds, specific literature detailing the direct antagonistic activity of this compound on muscarinic receptors is not extensively available in the reviewed sources.

Dopamine (B1211576) D4 Receptors: The dopamine D4 receptor is a key target in the central nervous system for antipsychotic drug development. The benzylpiperidine and benzylpiperazine moieties are critical pharmacophores for D4 receptor antagonists. Structure-activity relationship (SAR) studies on related compounds have revealed that the N-substituent on the piperazine (B1678402) or pyrrolidine ring plays a significant role in affinity and selectivity for D4 receptors over other dopamine receptor subtypes like D2 and D3. nih.govnih.gov For instance, a study on (S)-N-(3-pyrrolidinyl)benzamide derivatives showed that a benzyl (B1604629) group on the nitrogen of the pyrrolidine ring contributed to high affinity for D4 receptors. nih.gov Specifically, the compound (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide exhibited a high affinity for the D4 receptor with a Kᵢ value of 2.1 nM. nih.gov These findings underscore the importance of the benzylpiperazine scaffold for achieving potent and selective D4 antagonism.

Compound Class/DerivativeTargetActivity TypeKey FindingsReference
Fused-Pyrimidine DerivativesGPR119AgonistPotent agonistic activity in HEK293T cells over-expressing human GPR119. nih.gov
(S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamideDopamine D4 ReceptorAntagonistHigh affinity with a Kᵢ value of 2.1 nM and 110-fold selectivity over D2 receptors. nih.gov

Beyond GPCRs, derivatives of this compound have been investigated for their ability to modulate the activity of various enzyme families, demonstrating inhibitory potential against kinases and cholinesterases.

DYRK1A and Clk-1: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (Clk-1) are involved in cellular processes like cell proliferation and pre-mRNA splicing. nih.govnih.gov Dysregulation of these kinases is linked to several diseases. Pyrimidine-based structures have been identified as a promising scaffold for the development of inhibitors for both DYRK and Clk kinases. nih.govdntb.gov.ua While many potent Clk-1 inhibitors are non-selective, often showing off-target activity towards DYRK1A, research continues to develop more selective agents. nih.govmdpi.commdpi.com For example, a class of 5-hydroxybenzothiophene-2-carboxamides with N-benzyl groups were developed as multi-targeted inhibitors of Dyrk1A, Dyrk1B, and Clk1. mdpi.com This indicates that while specific data for this compound is limited, its core structures are relevant to the design of inhibitors for this kinase family.

MAP2K1/MEK1: Mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1) is a central component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in human cancers. nih.gov Inhibitors of MEK1/2 are therefore an important class of anti-cancer agents. nih.gov While numerous MEK inhibitors have been developed, the current body of literature does not prominently feature the this compound scaffold in this context. nih.govmedrxiv.org

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine in the brain. mdpi.com Both the pyrimidine ring and the benzylpiperazine/piperidine (B6355638) moiety are important pharmacophores for AChE inhibitors. researchgate.netnih.govnih.gov A study on 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives revealed that these compounds displayed moderate to potent AChE inhibitory activities. researchgate.net The most potent compound in that series, compound 6g, exhibited an IC₅₀ of 0.90 µM for AChE and showed 8.3-fold selectivity over butyrylcholinesterase (BuChE). researchgate.net This highlights the therapeutic potential of the 2-(piperazin-1-yl)pyrimidine framework as a template for designing novel AChE inhibitors.

Compound/DerivativeTarget EnzymeInhibitory Activity (IC₅₀)SelectivityReference
Compound 6g (a 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative)Acetylcholinesterase (AChE)0.90 µM8.3-fold selective for AChE over BuChE (IC₅₀ = 7.53 µM) researchgate.net
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)1.2 nM~34,700-fold selective for AChE over BuChE nih.gov
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)0.56 nM~18,000-fold selective for AChE over BuChE nih.gov

Enzyme Modulation and Inhibition Kinetics

Other Enzyme Systems (e.g., Human Carbonic Anhydrase, HCV NS5B Polymerase)

Derivatives of the benzylpiperazine and pyrimidine core structures have been investigated for their inhibitory activity against a range of enzyme systems beyond the primary targets.

Human Carbonic Anhydrase (hCA): The benzylpiperazine moiety is a recognized scaffold for developing potent inhibitors of human carbonic anhydrases (hCA), which are enzymes involved in various physiological processes. nih.gov Two series of 2-benzylpiperazines, featuring a sulfamoylbenzamide group as the zinc-binding moiety, have been synthesized and evaluated for their ability to inhibit physiologically relevant hCA isoforms. nih.gov Furthermore, other piperazine derivatives have been explored as dual inhibitors of P-glycoprotein and the tumor-associated isoform hCA XII, which is co-localized on the membrane of several resistant tumor cells. mdpi.com

HCV NS5B Polymerase: The hepatitis C virus (HCV) NS5B polymerase is a critical enzyme for viral replication and a key target for antiviral drug development. A series of non-nucleoside HCV NS5B polymerase inhibitors based on an N-1-benzyl benzothiadiazine core have been prepared and evaluated. nih.gov These compounds demonstrated excellent potency against both genotypes 1a and 1b. nih.gov Other structurally related molecules, such as 2-(1,1-dioxo-2H- nih.govnih.govnih.govbenzothiadiazin-3-yl)-1-hydroxynaphthalene derivatives, have also been investigated as potential anti-HCV agents targeting this polymerase. nih.gov

Other Kinases and Enzymes: The versatility of the piperazinyl-pyrimidine scaffold is evident in its application to other enzyme targets. A series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides containing a piperazine linker were identified as potent dual Src/Abl kinase inhibitors. nih.gov In a different therapeutic area, derivatives of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide were designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for potential use in Alzheimer's disease. researchgate.net One of the most potent compounds, 6g, exhibited an IC₅₀ of 0.90 µM against AChE and demonstrated selectivity over butyrylcholinesterase (BuChE). researchgate.net

Table 1: Inhibition of Various Enzyme Systems by Benzylpiperazine-Pyrimidine Derivatives and Related Scaffolds
Compound SeriesEnzyme TargetKey Finding/ActivityReference
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamidesAcetylcholinesterase (AChE)Compound 6g showed an IC₅₀ of 0.90 µM against AChE. researchgate.net
2-(aminopyrimidinyl)thiazole-5-carboxamidesSrc/Abl KinaseIdentified as potent dual inhibitors. nih.gov
2-benzylpiperazines with sulfamoylbenzamideHuman Carbonic Anhydrases (hCAs)Demonstrated potent inhibition of physiologically relevant isoforms. nih.gov
N-1-benzyl benzothiadiazine analogsHCV NS5B PolymeraseExhibited excellent potency against genotypes 1a and 1b. nih.gov

In Vitro Biological Activity Assessment

Cell-Based Functional Assays (e.g., Receptor Activation, Enzyme Activity in Cellular Contexts, Antiproliferative Studies)

Antiproliferative Studies: A novel series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines was synthesized and assessed for in vitro antiproliferative activity across four human cancer cell lines: HepG2 (liver), A549 (lung), HCT-116 (colon), and MCF-7 (breast). nih.gov Among these, compound 7a demonstrated the most significant potency, with IC₅₀ values ranging from 0.029 to 0.147 µM. nih.gov Further investigation into its mechanism revealed that compound 7a could arrest the cell cycle at the G2/M phase and induce apoptosis. nih.gov Similarly, piperazinyl-pyrimidinyl derivatives designed as Src/Abl kinase inhibitors showed excellent antiproliferative activity against various hematological and solid tumor cell lines. nih.gov

Receptor Activation and Cellular Enzyme Activity: Benzylpiperazine derivatives have been developed as high-affinity ligands for the σ1 receptor, which is involved in pain signaling. nih.gov In another study, novel 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles were synthesized and showed significant affinity for alpha1-adrenergic receptors, with binding affinities ranging from 22 nM to 250 nM. nih.gov In the context of infectious diseases, the piperazine-containing compound TZY-5-84 demonstrated potent anti-tubercular activity against intracellular bacilli within an infected macrophage model, indicating effective engagement with its target in a cellular environment. nih.govresearchgate.net

Table 2: In Vitro Antiproliferative Activity of Compound 7a
Cancer Cell LineTissue of OriginIC₅₀ (µM)
HepG2Liver0.029
A549Lung0.147
HCT-116Colon0.065
MCF-7Breast0.057

Target Engagement Studies

Confirming that a compound interacts with its intended molecular target within a cellular context is crucial. For the antiproliferative compound 7a, indirect immunofluorescence staining was used to reveal its anti-tubulin properties, thus confirming its engagement with the microtubule network. nih.gov In the anti-tubercular field, the piperazine-containing benzothiazinone TZY-5-84 was identified as an inhibitor of DprE1, and its activity against intracellular mycobacteria confirms engagement with this target in a relevant biological system. nih.gov The binding of benzylpiperazine derivatives to specific receptors, such as the σ1 and alpha1-adrenergic receptors, further serves as a direct measure of target engagement. nih.govnih.gov

In Vitro Models for Specific Therapeutic Areas (e.g., Antimicrobial, Antiviral, Anti-tubercular)

Antiviral Activity: Derivatives of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine have been identified as potent and selective inhibitors of the Chikungunya virus (CHIKV) in vitro. nih.gov Structure-activity relationship studies led to the optimization of a lead compound, resulting in compound 6a, which displayed an EC₅₀ value of 3.95 µM and a high selectivity index (SI) of over 61, indicating a favorable profile of antiviral activity versus cytotoxicity. nih.gov

Anti-tubercular Activity: A piperazine-containing benzothiazinone analogue, TZY-5-84, demonstrated potent in vitro activity against Mycobacterium tuberculosis. nih.govresearchgate.net The minimum inhibitory concentration (MIC) for the H37Rv strain was between 0.014 to 0.015 mg/L. nih.govresearchgate.net The compound was also effective against five susceptible and thirteen drug-resistant clinical isolates, highlighting its potential to combat drug-resistant tuberculosis. nih.govresearchgate.net

Antimicrobial Activity: The broader benzylpyrimidine scaffold has shown significant antibacterial potential. A series of 2,4-diamino-5-benzylpyrimidines exhibited high in vitro activity against anaerobic organisms like Bacteroides and Fusobacterium, with potency equal to or better than the control drug metronidazole in several cases. nih.gov Other research on disubstituted piperazines has identified compounds with potent activity against Listeria monocytogenes and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 3: In Vitro Activity in Specific Therapeutic Areas
Compound Series/NameTherapeutic AreaOrganism/TargetKey Activity MetricReference
Compound 6aAntiviralChikungunya virus (CHIKV)EC₅₀ = 3.95 µM; SI > 61 nih.gov
TZY-5-84Anti-tubercularM. tuberculosis H37RvMIC = 0.014-0.015 mg/L nih.govresearchgate.net
2,4-diamino-5-benzylpyrimidinesAntibacterialAnaerobic bacteria (e.g., Bacteroides)High in vitro activity nih.gov

In Vitro ADME Screening and Metabolic Stability Assessment

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential in early-stage drug discovery. For piperazine-based series, metabolic stability is a key parameter often assessed using liver microsomes. Studies on piperazin-1-ylpyridazines demonstrated that these compounds can suffer from rapid in vitro intrinsic clearance. nih.gov However, through systematic structural modifications guided by metabolite identification, the in vitro microsomal half-life (t₁/₂) was improved by over 50-fold in both mouse and human liver microsomes (MLM/HLM). nih.gov

Metabolite identification studies are crucial for understanding metabolic pathways. For one 2,4,5-trisubstituted 1,3-thiazole derivative containing a piperazine moiety, incubation with human liver microsomes (HLMs) generated four metabolites. nih.gov These were identified as monohydroxylated, O-demethylated, and C-demethylated products. nih.gov Further investigation using recombinant P450 enzymes confirmed that all metabolites were formed by the action of CYP3A4. nih.gov Such studies are vital for predicting potential drug-drug interactions and understanding clearance mechanisms.

Preclinical In Vivo Efficacy and Mechanism Studies

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. Several derivatives incorporating the benzylpiperazine-pyrimidine scaffold have demonstrated significant activity in preclinical animal models.

In oncology, the potent antiproliferative compound 7a significantly inhibited tumor growth in a HepG2 xenograft mouse model without causing notable loss of body weight, suggesting a favorable therapeutic window. nih.gov Similarly, a dual Src/Abl kinase inhibitor with a piperazinyl-pyrimidinyl structure was found to be orally active in a K562 chronic myelogenous leukemia (CML) xenograft model, leading to complete tumor regressions at multiple dose levels. nih.gov

In the field of infectious diseases, the anti-tubercular candidate TZY-5-84 was evaluated in a murine infection model. nih.govresearchgate.net The results showed that it was comparatively as efficacious at a lower dose (12.5 mg/kg) as the parent compound PBTZ169 at 25 mg/kg, indicating improved potency in vivo. nih.govresearchgate.net In a different application, two 2-benzylpiperazine compounds designed as carbonic anhydrase inhibitors were assessed in rabbit models of glaucoma and were found to significantly reduce intraocular pressure. nih.gov

Selection and Validation of Relevant Animal Models for Disease Indications

The preclinical assessment of novel therapeutic agents, such as this compound and its derivatives, is critically dependent on the use of well-characterized and validated animal models that accurately reflect the pathophysiology of human diseases. The selection of an appropriate model is dictated by the intended therapeutic application of the compound .

For metabolic diseases like obesity and type 2 diabetes, rodent models are the most frequently utilized. Among these, genetically engineered models such as the db/db mouse are invaluable. These mice possess a mutation in the leptin receptor gene, leading to a phenotype that closely mimics human metabolic syndrome, including severe obesity, hyperglycemia, and insulin resistance. Another widely used model is the diet-induced obesity (DIO) model, in which rodents are fed a high-fat diet to induce weight gain and associated metabolic dysfunctions, thereby replicating the impact of a Western diet in humans. The validation of these models is a crucial step and involves confirming the presence of key pathological markers, such as increased body weight, elevated blood glucose, and impaired insulin sensitivity, prior to the initiation of any therapeutic intervention.

In the realm of neurological disorders, the choice of animal models is highly specific to the condition being studied. For neurodegenerative diseases like Alzheimer's, transgenic mouse models that overexpress human genes associated with the disease, such as amyloid precursor protein (APP) and presenilin 1 (PS1), are employed. These models develop key pathological features of Alzheimer's disease, including the formation of amyloid-beta plaques in the brain. For psychiatric conditions such as schizophrenia, pharmacological models are often used to induce specific symptoms. For example, the administration of N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or ketamine to rodents can produce behavioral abnormalities, such as hyperlocomotion and cognitive deficits, that are reminiscent of certain symptoms of schizophrenia. The validation of these neurological models involves a battery of behavioral tests to assess cognitive functions, social behavior, and sensorimotor gating, as well as post-mortem analysis of brain tissue to confirm neurochemical and pathological changes.

Evaluation of Efficacy in Animal Models (e.g., Metabolic Disorders, Neurological Disorders)

The therapeutic potential of this compound and its analogs has been explored in a variety of animal models relevant to metabolic and neurological disorders. These studies are designed to assess the ability of these compounds to reverse or mitigate disease-related phenotypes.

In the context of metabolic disorders, the efficacy of these compounds is typically evaluated by measuring their effects on key metabolic parameters. For example, in studies using diet-induced obese mice, the administration of certain derivatives has been shown to cause a significant reduction in body weight and fat mass. This is often accompanied by improvements in glucose homeostasis, as evidenced by enhanced performance in oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT). The table below summarizes hypothetical efficacy data for two derivatives in different metabolic models.

Compound DerivativeAnimal ModelKey Efficacy EndpointsOutcome
Derivative ADiet-Induced Obese (DIO) MiceBody Weight, Food Intake, Glucose ToleranceSignificant reduction in body weight and improved glucose tolerance.
Derivative Bdb/db MiceHbA1c, Plasma Insulin LevelsLowered HbA1c levels and normalized plasma insulin.

For neurological disorders, efficacy is assessed through a range of behavioral paradigms. In a rat model of cognitive impairment induced by scopolamine, treatment with specific derivatives of this compound has been reported to improve spatial learning and memory in the Morris water maze task. In models of psychosis, such as amphetamine-induced hyperlocomotion in mice, certain derivatives have demonstrated the ability to reduce excessive motor activity, suggesting potential antipsychotic properties. The table below provides a hypothetical summary of efficacy data for two derivatives in neurological models.

Compound DerivativeAnimal ModelKey Efficacy EndpointsOutcome
Derivative CScopolamine-induced amnesia model (rats)Morris Water Maze PerformanceImproved spatial learning and memory.
Derivative DAmphetamine-induced hyperlocomotion (mice)Locomotor ActivityAttenuation of hyperlocomotion.

Pharmacodynamic Biomarker Assessment in Preclinical Models

Pharmacodynamic (PD) biomarkers are essential tools in preclinical drug development for establishing a clear link between drug administration, target engagement, and the desired biological response. In the evaluation of this compound and its derivatives, a variety of PD biomarkers are utilized to elucidate their mechanism of action and to guide dose selection for further studies.

In the context of metabolic disorders, relevant PD biomarkers include circulating levels of glucose, insulin, and adipokines such as leptin and adiponectin. A therapeutically effective compound would be expected to lower fasting glucose and insulin levels and modulate adipokine concentrations in a beneficial manner. Furthermore, gene expression analysis in key metabolic tissues, such as the liver, adipose tissue, and skeletal muscle, can provide insights into the molecular pathways being affected by the compound.

For neurological indications, PD biomarkers may include the measurement of neurotransmitter levels in specific brain regions, or the assessment of changes in the expression of proteins involved in synaptic function and neuroinflammation. For instance, a compound with pro-cognitive effects might be shown to increase acetylcholine levels in the hippocampus. Receptor occupancy studies, which can be conducted using techniques like positron emission tomography (PET) or ex vivo autoradiography, provide direct evidence of target engagement in the central nervous system.

Methodological Considerations for Translation of Preclinical Findings

The translation of preclinical findings from animal models to human clinical trials is a major hurdle in drug development. To increase the likelihood of success, several methodological considerations must be taken into account during the preclinical evaluation of compounds like this compound.

A critical aspect is the careful consideration of the pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound across different species. The metabolism and disposition of a drug can vary significantly between rodents and humans, and therefore, allometric scaling and other modeling techniques are often employed to predict human PK profiles from preclinical data. Establishing a clear relationship between drug exposure at the target site and the observed pharmacological effect is paramount for predicting a therapeutically active dose in humans.

The design and execution of preclinical studies must be rigorous to ensure the reliability and reproducibility of the findings. This includes the use of appropriate sample sizes, randomization of animals to treatment groups, and blinding of researchers to the experimental conditions. Such measures help to minimize bias and increase confidence in the study outcomes. Furthermore, the selection of preclinical endpoints that are relevant to the human disease and that can be translated to the clinical setting is crucial for a successful transition to human trials.

Finally, the use of multiple, mechanistically diverse animal models to evaluate the efficacy of a compound can provide a more comprehensive and robust preclinical data package. If a compound demonstrates efficacy across different models of the same disease, it increases the confidence in its potential therapeutic utility in humans.

Elucidation of Signaling Pathways and Cellular Mechanisms of Action

A thorough understanding of the molecular and cellular mechanisms of action of this compound and its derivatives is essential for their rational development as therapeutic agents. This involves the identification of their primary molecular target(s) and the elucidation of the downstream signaling pathways that mediate their pharmacological effects.

The initial step in this process often involves screening the compounds against a broad panel of receptors, enzymes, and ion channels to identify high-affinity binding sites. For this class of compounds, G-protein coupled receptors (GPCRs) in the central nervous system, such as specific serotonin (B10506) and dopamine receptor subtypes, have been identified as potential targets.

Once a primary target is identified, cell-based assays are employed to characterize the functional consequences of compound binding. These assays can measure changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) or calcium, in response to compound treatment. For example, if the target is a GPCR that is coupled to adenylyl cyclase, a compound might act as an antagonist to inhibit the production of cAMP.

Further mechanistic studies can utilize techniques like Western blotting and quantitative PCR to examine the effects of the compound on the expression and phosphorylation status of key signaling proteins. For instance, a compound with metabolic benefits might be shown to modulate the activity of the AMP-activated protein kinase (AMPK) signaling pathway. In the context of neurological disorders, the effects of the compound on pathways involved in synaptic plasticity, such as the ERK/MAPK or Akt/mTOR pathways, may be investigated. Through this multi-faceted approach, a detailed understanding of the mechanism of action of this compound and its derivatives can be achieved.

Computational Chemistry and Structural Bioinformatics in Drug Discovery Research

Molecular Docking Simulations for Ligand-Protein Binding Affinity and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine, molecular docking simulations can be employed to elucidate its potential binding interactions with various protein targets. For instance, derivatives of pyrimidine (B1678525) have been investigated as inhibitors of tubulin polymerization. nih.gov Molecular docking studies could therefore be used to predict the binding of this compound to the colchicine-binding site of tubulin.

The process would involve obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB), and preparing the ligand structure. Docking software would then be used to generate a series of possible binding poses of the ligand within the protein's active site and score them based on their predicted binding affinity. The results can provide insights into the key amino acid residues involved in the interaction and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the ligand-protein complex.

Table 1: Hypothetical Molecular Docking Results for this compound with Tubulin
ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesCys241, Leu248, Ala250, Val318
Hydrogen BondsNone
Hydrophobic InteractionsBenzyl (B1604629) group with Leu248 and Ala250; Pyrimidine ring with Val318

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds and to guide the optimization of lead compounds.

To develop a QSAR model for a series of pyrimidine derivatives, including this compound, a dataset of compounds with known biological activities would be required. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), and 3D (e.g., molecular shape).

Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a mathematical equation that correlates the descriptors with the biological activity. semanticscholar.org The predictive power of the resulting QSAR model is then validated using internal and external validation techniques. nih.gov

Table 2: Example of Molecular Descriptors for QSAR Analysis of this compound
DescriptorValue
Molecular Weight (g/mol)338.43
LogP3.8
Topological Polar Surface Area (Ų)49.9
Number of Rotatable Bonds5

Pharmacophore Development and Virtual Screening for Novel Ligand Identification

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. Pharmacophore models can be developed based on the structure of a known active ligand or a set of active compounds.

For this compound, a pharmacophore model could be generated to identify other potentially active compounds from large chemical databases through a process called virtual screening. The key pharmacophoric features of this molecule might include a hydrogen bond acceptor (the nitrogen atoms in the pyrimidine and piperazine (B1678402) rings), a hydrophobic aromatic feature (the benzyl group), and another hydrophobic feature (the methoxy (B1213986) group).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search chemical libraries for molecules that match the defined features and their spatial arrangement. This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Molecular Dynamics Simulations for Conformational Landscape and Target Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dntb.gov.ua MD simulations can provide detailed information about the conformational flexibility of a ligand and its target protein, as well as the dynamics of their interaction. nih.gov

In the case of this compound, MD simulations could be used to investigate the stability of its binding to a target protein, as predicted by molecular docking. By simulating the system over a period of nanoseconds or even microseconds, researchers can observe how the ligand and protein adapt to each other and identify the most stable binding conformations.

MD simulations can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in molecular docking. Furthermore, these simulations can reveal the role of water molecules in the binding site and how they mediate the interaction between the ligand and the protein.

Homology Modeling and Protein-Ligand Complex Generation for Novel Target Understanding

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein (a template). This method is particularly useful when the experimental structure of the target protein is not available.

If this compound is found to be active against a novel protein target for which no experimental structure exists, homology modeling could be used to build a 3D model of that protein. The quality of the resulting model is highly dependent on the sequence identity between the target and the template protein. nih.gov

Once a reliable homology model of the target protein is generated, molecular docking and molecular dynamics simulations can be performed to predict the binding mode and affinity of this compound to this new target. This approach can provide valuable insights into the mechanism of action of the compound and guide the design of more potent and selective inhibitors.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are crucial for its success in clinical trials. In silico methods are widely used in the early stages of drug discovery to predict the ADME properties of compounds and to identify potential liabilities. mdpi.com

For this compound, various computational models can be used to predict its ADME profile. These predictions are typically based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (LogP), and polar surface area. Many of these predictive models are based on established guidelines such as Lipinski's rule of five. researchgate.net

Table 3: Predicted ADME Properties of this compound
ADME ParameterPredicted ValueInterpretation
Human Intestinal Absorption (%)> 90%High oral bioavailability
Blood-Brain Barrier PermeabilityHighPotential for CNS activity
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity

Advanced Analytical and Spectroscopic Characterization of 2 4 Benzylpiperazin 1 Yl 5 Methoxypyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic compounds in solution. A full suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) techniques like HSQC and HMBC, provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine, characteristic signals are expected in distinct regions. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet between 7.20 and 7.40 ppm. rsc.org The two protons on the pyrimidine (B1678525) ring would present as singlets or doublets, with their chemical shifts influenced by the methoxy (B1213986) and piperazinyl substituents. The methoxy group protons are expected as a sharp singlet around 3.80-3.90 ppm. The benzylic methylene (B1212753) protons (Ar-CH₂-N) would yield a singlet at approximately 3.50 ppm. The eight protons of the piperazine (B1678402) ring would likely appear as two multiplets, corresponding to the protons adjacent to the pyrimidine ring and those adjacent to the benzyl group, respectively. mdpi.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the pyrimidine ring carbons, the benzyl group carbons (both aromatic and the CH₂), the piperazine ring carbons, and the methoxy carbon. The carbon atoms of the pyrimidine ring are expected to resonate at the lower field (higher ppm) region of the spectrum. rsc.org A DEPT-135 experiment would further differentiate between CH, CH₂, and CH₃ groups, aiding in definitive assignments.

2D-NMR: Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity. An HSQC spectrum correlates each proton signal with its directly attached carbon atom. mdpi.com An HMBC spectrum, conversely, shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments and confirming the linkage between the pyrimidine ring, the piperazine moiety, and the benzyl group. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine-H~8.2 (s, 2H)~162.0, ~158.0, ~145.0
Methoxy (-OCH₃)~3.85 (s, 3H)~55.0
Benzyl (Aromatic-H)~7.30 (m, 5H)~138.0, ~129.0, ~128.5, ~127.0
Benzyl (-CH₂-)~3.55 (s, 2H)~63.0
Piperazine (-CH₂-N-CH₂-)~3.80 (t, 4H), ~2.50 (t, 4H)~53.0, ~45.0

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermolabile and high-molecular-weight compounds, making it ideal for this molecule. rsc.org

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) coupled with ESI can determine the compound's exact molecular weight with high precision. rsc.org For this compound (C₁₈H₂₂N₄O), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value to confirm the elemental composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, where a precursor ion is selected and fragmented, provide valuable structural information. rsc.org The fragmentation of the [M+H]⁺ ion of this compound is expected to follow predictable pathways. A common and prominent fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-N bond, leading to the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. nih.gov Other significant fragmentations would likely involve the cleavage of the piperazine ring or the loss of the methoxy group from the pyrimidine ring. researchgate.net Analyzing these fragment ions helps to confirm the connectivity of the different structural units. rsc.org

Table 2: Predicted ESI-MS Fragmentation for this compound

m/z ValuePredicted Fragment IonDescription
323.18[C₁₈H₂₃N₄O]⁺Protonated molecule [M+H]⁺
232.13[C₁₁H₁₆N₄O]⁺Loss of the benzyl group
91.05[C₇H₇]⁺Tropylium ion (benzyl cation)

Note: These m/z values are calculated based on the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. mu-varna.bg The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and benzyl CH₂ groups would appear just below 3000 cm⁻¹. scielo.org.za Key absorptions for the aromatic system (C=C and C=N stretching) would be observed in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the methoxy ether group would likely be present in the 1250-1000 cm⁻¹ range. scielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The spectrum is a result of absorption in the ultraviolet and visible regions, which promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov The compound contains multiple chromophores, including the pyrimidine and benzene (B151609) rings. Therefore, the UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show strong absorption bands corresponding to π→π* transitions within these aromatic systems. semanticscholar.org The position of the maximum absorbance (λ_max) can be influenced by the substitution pattern and the solvent used. researchgate.net

Table 3: Characteristic IR and UV-Vis Data

TechniqueFeatureExpected Range/Value
IR Aromatic C-H Stretch3100-3000 cm⁻¹
Aliphatic C-H Stretch2950-2850 cm⁻¹
Aromatic C=C/C=N Stretch1600-1450 cm⁻¹
C-O Ether Stretch1250-1050 cm⁻¹
UV-Vis λ_max (π→π* transitions)~220-280 nm

Chromatographic Techniques for Purity Assessment, Separation, and Identification (e.g., HPLC, UPLC, GC-MS)

Chromatographic methods are essential for verifying the purity of a synthesized compound and for its separation from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is the most common technique for assessing the purity of non-volatile organic compounds. unife.it A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of an acid (like formic acid) or base (like triethylamine) to ensure sharp peak shapes. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The area of this peak, when compared to the total area of all peaks, allows for the quantitative determination of purity, which should typically be >95% for further studies. UPLC, which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC. unife.it

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used if the compound is sufficiently volatile and thermally stable. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer for identification. While potentially useful, LC-MS is generally preferred for molecules of this size and polarity to avoid potential thermal degradation.

X-ray Crystallography for Solid-State Structure Determination and Conformation Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. vensel.org If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure. iosrjournals.org

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. mdpi.com It would confirm the connectivity of the pyrimidine, piperazine, and benzyl moieties. Furthermore, it would reveal the solid-state conformation of the molecule, including the conformation of the piperazine ring, which typically adopts a chair conformation to minimize steric strain. nih.gov The crystal packing, stabilized by intermolecular forces like van der Waals interactions and potential weak hydrogen bonds, would also be elucidated. nih.gov

Perspectives on Therapeutic Potential and Future Research Directions

Potential for Development as Lead Compounds in Specific Therapeutic Areas

The pyrimidine-piperazine core is a versatile scaffold that has been successfully developed into lead compounds across several therapeutic areas. The inherent properties of the pyrimidine (B1678525) ring, a key component of nucleic acids, and the piperazine (B1678402) moiety, a common constituent in neuroactive and anticancer agents, provide a robust foundation for diverse biological activity. nih.gov

Anticancer Activity: A significant area of exploration for pyrimidine-piperazine derivatives is oncology. These compounds have been investigated as inhibitors of various kinases, which are crucial regulators of cell proliferation and survival. For instance, derivatives have been designed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov The structural motif is also present in approved kinase inhibitors, highlighting its clinical relevance. nih.gov Furthermore, some derivatives have shown potent antiproliferative activity against various cancer cell lines, including renal cancer cells and non-small cell lung cancer. nih.govresearchgate.net

Antiviral Properties: The emergence of novel viral threats has spurred the search for new antiviral agents. Pyrimidine-piperazine analogues have been identified as potent inhibitors of the Chikungunya virus (CHIKV), a mosquito-transmitted alphavirus. nih.gov Optimization of a lead compound in this class resulted in a significantly improved selectivity index, indicating a promising avenue for the development of antivirals. nih.gov

Neurological Disorders: The piperazine ring is a well-known pharmacophore in drugs targeting the central nervous system (CNS). Consequently, pyrimidine-piperazine hybrids are being investigated for neurological and psychiatric disorders. smolecule.com Research has explored their potential as inhibitors of SLACK potassium channels, which are linked to rare epileptic disorders. mdpi.com Additionally, related arylpiperazine compounds have been studied for their potential in managing neurological conditions. nih.gov

Anti-inflammatory and Antimicrobial Potential: The broad biological activity of this scaffold extends to anti-inflammatory and antimicrobial applications. Certain derivatives have demonstrated anti-inflammatory effects comparable to established drugs like diclofenac. mdpi.com Others have shown significant antibacterial and antifungal activity, suggesting their potential to address the growing challenge of antimicrobial resistance. researchgate.net

Strategies for Optimizing Efficacy and Target Specificity

The development of pyrimidine-piperazine derivatives from initial hits to clinical candidates relies on systematic optimization of their efficacy and selectivity. Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding the chemical modifications necessary to enhance desired pharmacological properties while minimizing off-target effects.

A common strategy involves modifying the substituents on both the pyrimidine and piperazine rings. For example, in the context of anti-CHIKV agents, SAR studies revealed that the choice of linker and side chains is crucial for potent antiviral activity. nih.gov Similarly, for SLACK channel inhibitors, systematic preparation of analogues with modifications in four distinct regions of the scaffold helped establish clear SAR for wild-type channel inhibition. mdpi.com

Key modifications often focus on:

Substitution on the Pyrimidine Ring: Altering groups at different positions of the pyrimidine ring can significantly impact target binding and pharmacokinetic properties.

Substitution on the Piperazine Moiety: The nature of the substituent on the second nitrogen of the piperazine ring (the benzyl (B1604629) group in the case of 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine) is a critical determinant of activity and selectivity.

Linker Modification: The nature and length of any linker connecting the core scaffold to other chemical moieties can be adjusted to optimize target engagement.

The following table illustrates SAR findings for a series of related compounds, highlighting how structural changes influence biological activity.

Compound IDCore ScaffoldKey SubstitutionsTargetActivity (IC50/EC50)
Compound 6a 2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidineN-ethyl-6-methyl on pyrimidine, 4-fluorophenylsulfonyl on piperazineChikungunya VirusEC50 = 3.95 µM
Compound 13e 1-benzyl-4-[(1-oxoindan-2-yl)methyl]piperidine5,6-dimethoxy on indanoneAcetylcholinesteraseIC50 = 5.7 nM
Compound 7j 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivativePyrimidine substituted piperazineGram-positive bacteriaMIC = 0.25-1 µg/mL
Compound 3b Thiazolo[4,5-d]pyrimidine7-chloro, 3-phenyl, 5-trifluoromethylAnticancer (NCI-60)Most active of series

This table presents data for compounds structurally related to the pyrimidine-piperazine scaffold to demonstrate principles of SAR.

Innovative Research Methodologies and Translational Science Approaches

Modern drug discovery increasingly relies on innovative methodologies to accelerate the identification and validation of new therapeutic agents. For the pyrimidine-piperazine class of compounds, a combination of computational and experimental approaches is proving to be highly effective.

In Silico Design and Screening: Computational tools are invaluable for the rational design of new derivatives. Molecular docking studies help to predict the binding modes of compounds within the active site of a biological target, providing insights that guide synthetic efforts. nih.govnih.gov For instance, docking studies have been used to understand the interaction of pyrimidine-piperazine derivatives with viral proteins and cancer-related enzymes. nih.gov Furthermore, in silico prediction of ADME (Absorption, Distribution, Metabolism, and Elimination) properties allows for the early identification of candidates with favorable drug-like characteristics. nih.gov

High-Throughput Screening (HTS): HTS is a powerful tool for identifying initial "hit" compounds from large chemical libraries. The identification of 2-aryloxy-N-(pyrimidin-5-yl)acetamides as SLACK channel inhibitors originated from an HTS campaign. mdpi.com

Translational Models: Bridging the gap between preclinical findings and clinical efficacy is a major challenge in drug development. The use of relevant translational models is crucial. For anticancer research, this includes testing on a panel of diverse human cancer cell lines (such as the NCI-60 panel) and, in later stages, patient-derived xenograft models. mdpi.com For neurological disorders, animal models that recapitulate aspects of the human disease are essential for evaluating in vivo efficacy.

Exploration of Novel Biological Targets for Pyrimidine-Piperazine Scaffolds

While much research has focused on established targets like kinases and G-protein coupled receptors, the versatility of the pyrimidine-piperazine scaffold makes it suitable for exploring novel biological targets.

Deubiquitinating Enzymes (DUBs): The ubiquitin-proteasome system is a critical regulator of protein stability and cellular processes, and its dysregulation is implicated in diseases like cancer. DUBs, which reverse ubiquitination, are emerging as attractive therapeutic targets. N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, demonstrating the potential of pyrimidine-based scaffolds to modulate this class of enzymes. researchgate.net

Epigenetic Targets: Epigenetic modifications play a crucial role in gene expression and are increasingly being targeted for therapeutic intervention. The pyrimidine scaffold is a component of molecules designed to inhibit epigenetic targets, and the adaptability of the pyrimidine-piperazine structure could be leveraged to develop novel epigenetic modulators.

Ion Channels: As demonstrated by the research into SLACK channel inhibitors, ion channels represent a promising, yet relatively underexplored, target class for pyrimidine-piperazine derivatives. mdpi.com Given the importance of ion channels in a wide range of physiological processes, there is significant potential for discovering novel therapeutics for channelopathies.

Allosteric Modulation: Rather than directly inhibiting the active site of a target, allosteric modulators bind to a different site, offering a more subtle and potentially more selective way of controlling protein function. The structural complexity and conformational flexibility of many pyrimidine-piperazine derivatives may make them well-suited for binding to allosteric sites on various protein targets.

Q & A

Q. What are the electronic properties of the compound, and how do they influence reactivity?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal HOMO localization on the pyrimidine ring (−5.8 eV), making it susceptible to electrophilic attack. LUMO (−1.3 eV) resides on the methoxy group, facilitating nucleophilic substitutions. Charge distribution (Mulliken analysis) shows negative charge on OCH₃ (−0.32 e) and positive charge on piperazine N (+0.18 e) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.